1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea
Overview
Description
1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea is a complex organic compound that features a benzofuran moiety, a benzotriazole ring, and a thiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea typically involves multiple steps One common approach is to start with the preparation of the benzofuran-2-carbonyl chloride, which is then reacted with 2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazole-5-amine to form the corresponding amide
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scale-up synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the thiourea group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2-carboxylic acid derivatives, while reduction of a nitro group can produce the corresponding amine.
Scientific Research Applications
1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in the development of new therapeutic agents, particularly in the treatment of diseases where benzofuran and benzotriazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and benzotriazole moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzofuran-2-carbonyl)-3-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea
- 1-(1-Benzofuran-2-carbonyl)-3-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea
Uniqueness
1-(1-Benzofuran-2-carbonyl)-3-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-YL]thiourea is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a material with specific properties.
Properties
IUPAC Name |
N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S/c1-2-31-18-10-8-17(9-11-18)29-27-19-12-7-16(14-20(19)28-29)25-24(33)26-23(30)22-13-15-5-3-4-6-21(15)32-22/h3-14H,2H2,1H3,(H2,25,26,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLJNXYXDUSJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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